Enzymatic Potency of Hsd17B13-IN-89 Versus Lead Chemical Probes
Hsd17B13-IN-89 exhibits an IC50 of <0.1 μM for inhibition of HSD17B13 using estradiol as substrate . While this places the compound within a defined potency range suitable for cellular studies, it is approximately 25-fold less potent than the highly optimized probe Compound 32 (IC50 = 2.5 nM) and approximately 40-fold less potent than BI-3231 (IC50 = 1 nM, Ki = 0.7 nM in enzymatic assay) when compared under similar enzymatic conditions [1]. This potency differential positions Hsd17B13-IN-89 as a tool for mechanistic studies where sub-nanomolar target engagement is not required, or as a structural reference for structure-activity relationship (SAR) investigations within the dichlorophenol series.
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | <0.1 μM (estradiol substrate) |
| Comparator Or Baseline | Compound 32: 2.5 nM; BI-3231: 1 nM; HSD17B13-IN-105: 0.036 μM |
| Quantified Difference | ≥25-fold lower potency than Compound 32; ≥40-fold lower than BI-3231 |
| Conditions | In vitro enzymatic assay; substrate: estradiol |
Why This Matters
Potency range determines appropriate experimental applications; sub-nanomolar probes are preferred for target validation, while compounds with <0.1 μM IC50 are suitable for cellular mechanistic studies and SAR benchmarking.
- [1] Chen L, Liang Z, Mao J, et al. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity. J Med Chem. 2025;68(11):11127-11148. View Source
